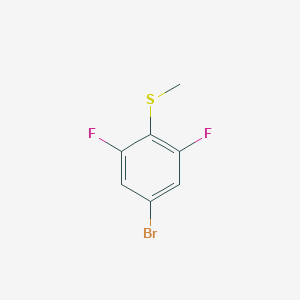
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Vue d'ensemble
Description
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C₇H₅BrF₂S. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution: The synthesis of this compound typically involves the halogenation of a precursor compound followed by substitution reactions. For example, starting with 1,3-difluorobenzene, bromination can be carried out using bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom at the desired position.
Methylsulfanyl Group Introduction: The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions. This involves reacting the brominated intermediate with a suitable methylsulfanyl donor, such as methylthiolate, under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions. Reduction reactions can also be performed to modify the functional groups on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.
Applications De Recherche Scientifique
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, the presence of bromine, fluorine, and methylsulfanyl groups influences its reactivity and interaction with other molecules. The bromine atom can act as a leaving group in substitution reactions, while the fluorine atoms and methylsulfanyl group can affect the electronic properties of the benzene ring, thereby influencing the overall reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
1-Bromo-3,5-difluorobenzene: Similar in structure but lacks the methylsulfanyl group.
1-Bromo-4-(methylsulfanyl)benzene: Contains the methylsulfanyl group but lacks the fluorine atoms.
3,5-Difluoro-4-(methylsulfanyl)benzene: Lacks the bromine atom.
Uniqueness: 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is unique due to the combination of bromine, fluorine, and methylsulfanyl substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propriétés
IUPAC Name |
5-bromo-1,3-difluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDUXRVLJLJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635132 | |
| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648905-87-7 | |
| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)



